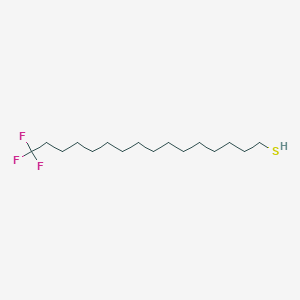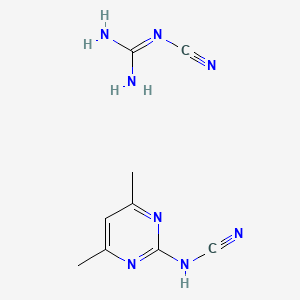
2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide is a compound that combines the properties of 2-cyanoguanidine and 4,6-dimethylpyrimidin-2-yl)cyanamide. 2-Cyanoguanidine is a nitrile derived from guanidine and is a dimer of cyanamide . It is a colorless solid that is soluble in water, acetone, and alcohol . The compound is used in various industrial applications, including as a curing agent for epoxy resins and as a slow-release fertilizer .
Métodos De Preparación
2-Cyanoguanidine is produced by treating cyanamide with a base . The reaction conditions typically involve the use of an alkaline medium to facilitate the dimerization of cyanamide. Industrial production methods for 2-cyanoguanidine involve the decomposition of cyanamide in soil, which leads to the formation of the compound . The synthesis of (4,6-dimethylpyrimidin-2-yl)cyanamide involves the reaction of 4,6-dimethylpyrimidine with cyanamide under specific conditions .
Análisis De Reacciones Químicas
2-Cyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and nucleophiles . Major products formed from these reactions include guanidines and melamine . For example, the condensation of 2-cyanoguanidine with nitriles produces acetoguanamine and benzoguanamine . Additionally, reactions of 4,6-dimethylpyrimidin-2-yl)cyanamide with N,N-binucleophiles lead to the formation of derivatives such as benzimidazol-2-amine and imidazolidin-2-imine .
Aplicaciones Científicas De Investigación
2-Cyanoguanidine and its derivatives have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, 2-cyanoguanidine is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules . In medicine, derivatives of 2-cyanoguanidine are used in the development of drugs for the treatment of diabetes and other metabolic disorders . Industrially, the compound is used as a curing agent for epoxy resins and as a slow-release fertilizer .
Mecanismo De Acción
The mechanism of action of 2-cyanoguanidine involves its ability to form hydrogen bonds and its high basicity . The compound can exist in a zwitterionic form via a formal acid-base reaction among the nitrogens . Loss of ammonia from the zwitterionic form, followed by deprotonation of the remaining central nitrogen atom, gives the dicyanamide anion . This anion can interact with various molecular targets and pathways, leading to its effects in biological systems .
Comparación Con Compuestos Similares
2-Cyanoguanidine is similar to other guanidine derivatives, such as acetoguanamine and benzoguanamine . it is unique in its ability to form a zwitterionic form and its high solubility in water, acetone, and alcohol . Similar compounds include cyanamide, calcium cyanamide, and sodium cyanamide . These compounds share some chemical properties with 2-cyanoguanidine but differ in their specific applications and reactivity .
Propiedades
Número CAS |
500769-66-4 |
|---|---|
Fórmula molecular |
C9H12N8 |
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
2-cyanoguanidine;(4,6-dimethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4.C2H4N4/c1-5-3-6(2)11-7(10-5)9-4-8;3-1-6-2(4)5/h3H,1-2H3,(H,9,10,11);(H4,4,5,6) |
Clave InChI |
ZEBGWSYQSUVBAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC#N)C.C(#N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid](/img/structure/B14251089.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
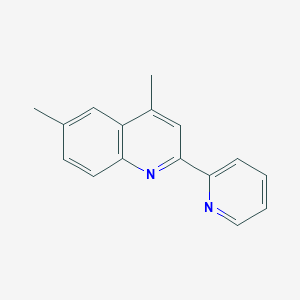

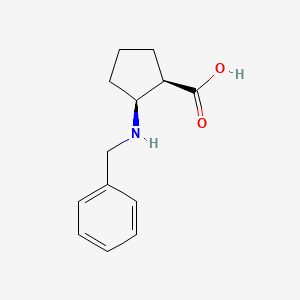

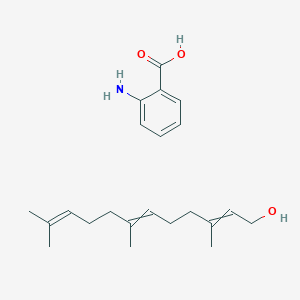
![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
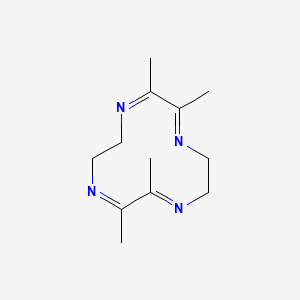
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
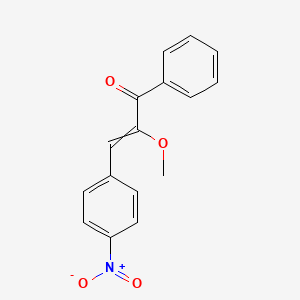
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
